4-Methoxypyridin-3-ol

Description

Contextual Significance of Pyridinols and Methoxy-Substituted Pyridines in Chemical Sciences and Beyond

The pyridine (B92270) ring, a six-membered heteroaromatic nucleus, is a ubiquitous structure found in numerous natural products like alkaloids, vitamins, and coenzymes. nih.gov Its derivatives are of special interest in the chemical and pharmaceutical industries due to their diverse applications. nih.govenpress-publisher.com

Role of Pyridine Derivatives in Heterocyclic Chemistry

Pyridine (C5H5N) is a basic heterocyclic organic compound structurally related to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts unique properties to the ring, making it more prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov Pyridine derivatives serve as essential building blocks in organic synthesis and are fundamental to the study of heterocyclic compounds. semanticscholar.org Their versatility as reactants and starting materials for structural modifications has significant implications for various chemical fields. enpress-publisher.com

Importance of Hydroxylated and Alkoxylated Pyridines in Organic Synthesis

Hydroxylated pyridines, or pyridinols, and alkoxylated pyridines, such as methoxy-substituted pyridines, are crucial intermediates in organic synthesis. nih.gov The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the pyridine ring significantly influences its electronic properties and reactivity. acs.org For instance, methoxy groups can be activated for nucleophilic substitution reactions, providing a pathway to a variety of functionalized pyridines. acs.orgresearchgate.net These substituted pyridines are valuable precursors for more complex molecules.

Overview of Pyridine Scaffold in Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. rsc.org Pyridine-based compounds have demonstrated a wide range of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs. rsc.orgdovepress.com The pyridine moiety can enhance properties like water solubility and the ability to form hydrogen bonds, which are crucial for drug efficacy. nih.gov The addition of functional groups, such as hydroxyl and methoxy groups, can further enhance the bioactivity of these compounds. nih.gov

Chemical Structure and Positional Isomerism of 4-Methoxypyridin-3-ol

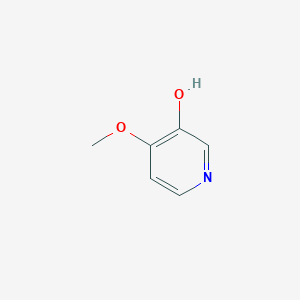

The chemical structure of this compound consists of a pyridine ring substituted with a methoxy group at the 4-position and a hydroxyl group at the 3-position. Its chemical formula is C₆H₇NO₂.

Positional isomerism is a type of structural isomerism where isomers have the same molecular formula but differ in the position of a functional group on the carbon chain. savemyexams.comibchem.com In the case of methoxypyridinols, the placement of the methoxy and hydroxyl groups on the pyridine ring can lead to several positional isomers, each with potentially distinct chemical and physical properties.

For example, 5-Methoxypyridin-3-ol is a positional isomer of this compound. cymitquimica.com While both share the same molecular formula, the different arrangement of the substituents can alter the electronic distribution and reactivity of the molecule. The study of such isomers is valuable for understanding structure-property relationships.

Rationale for Focused Academic Inquiry into this compound

The specific arrangement of functional groups in this compound makes it a compelling subject for academic investigation.

Unique Reactivity Profile Due to Functional Group Placement

The placement of an electron-donating methoxy group at the 4-position and a hydroxyl group at the 3-position creates a unique electronic environment within the pyridine ring. This arrangement influences the molecule's reactivity in several ways:

Nucleophilic and Electrophilic Substitution: The electron density of the pyridine ring is modulated by both substituents, affecting the regioselectivity of substitution reactions. nih.gov

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom and the oxygen atoms of the hydroxyl and methoxy groups can act as hydrogen bond acceptors. This capability is significant for its interaction with other molecules and its potential biological activity. cymitquimica.com

Chelation: The proximity of the hydroxyl and methoxy groups may allow for chelation with metal ions, a property that can be exploited in catalyst design and materials science.

The unique reactivity profile stemming from this specific substitution pattern makes this compound a valuable tool for synthetic chemists and a subject of interest for further research into its potential applications.

Potential for Advanced Synthetic Transformations

The functional groups of this compound and its precursors are amenable to a variety of advanced synthetic transformations, making it a versatile tool for organic chemists. Research has demonstrated that the precursor, 4-methoxypyridine (B45360), can undergo directed ortho-metalation, a powerful technique for functionalizing specific positions on an aromatic ring. For instance, directed lithiation at the C-3 position allows for the introduction of various electrophiles, a key step in building more complex molecules. arkat-usa.org

Furthermore, the methoxy group itself is a target for transformation. A notable development has been the chemoselective demethylation of methoxypyridine derivatives. thieme-connect.com Researchers have successfully used reagents like L-selectride to selectively cleave the methyl-oxygen bond of a methoxypyridine in the presence of other methoxy-containing aromatic rings, such as anisole. thieme-connect.com This method affords the corresponding hydroxypyridine, demonstrating a high degree of control and selectivity that is crucial in multi-step syntheses. thieme-connect.com For example, treatment of 4-methoxypyridine with L-selectride in refluxing THF yields 4-hydroxypyridine (B47283) in high yield. thieme-connect.com This specific transformation highlights how the electronic properties of the pyridine ring render the methoxy group susceptible to nucleophilic attack under conditions that leave a methoxybenzene untouched. thieme-connect.com

Another significant transformation involves the N-alkylation of the pyridine ring. Studies on the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate have shown that 4-methoxypyridine can be converted into N-methyl-4-pyridone derivatives. rsc.org These reactions showcase the ability to modify the core pyridine structure, opening avenues for creating novel compounds with potentially altered biological or physical properties.

| Transformation | Reagents/Conditions | Precursor | Product | Significance |

|---|---|---|---|---|

| Directed C-3 Lithiation | Mesityllithium or Phenyllithium in THF | 4-Methoxypyridine | 3-substituted-4-methoxypyridine | Site-selective functionalization of the pyridine ring. arkat-usa.org |

| Chemoselective Demethylation | L-selectride in refluxing THF | 4-Methoxypyridine | 4-Hydroxypyridine | Selective cleavage of the ether bond on the electron-poor pyridine ring. thieme-connect.com |

| N-Difluoromethylation/Pyridone Formation | Ethyl bromodifluoroacetate (BrCF₂COOEt) | 4-Methoxypyridine | N-methyl-4-pyridone | A transition-metal-free method to introduce novel N-substituents. rsc.org |

Relevance as a Molecular Moiety in Complex Systems

The this compound structural unit, and its isomers, are recognized for their value as molecular moieties within larger, more complex molecules, particularly in the field of medicinal chemistry. The specific arrangement of the hydroxyl and methoxy groups can be critical for establishing interactions with biological targets like enzymes and receptors.

This line of research illustrates that the methoxypyridinol scaffold is not merely a passive linker but an active contributor to the pharmacodynamic and pharmacokinetic profile of a larger system. Its ability to participate in hydrogen bonding and influence solubility makes it a desirable component in the design of new therapeutic agents. nih.govcymitquimica.com

Bridging Knowledge Gaps in Pyridine Derivative Research

Research into specific compounds like this compound plays a crucial role in bridging knowledge gaps within the broader field of pyridine chemistry. Pyridine and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, yet the quest for novel synthetic methods and a deeper understanding of their structure-activity relationships is ongoing. Current time information in Bangalore, IN.researchgate.net

The study of this compound and its related isomers contributes by:

Expanding the Synthetic Toolbox: The development of selective reactions, such as the directed metalation and chemoselective demethylation of methoxypyridines, provides chemists with more refined tools for manipulating this important class of heterocycles. arkat-usa.orgthieme-connect.com These methods offer greater control over synthesis, enabling the construction of precisely functionalized pyridine-based molecules that were previously difficult to access.

Informing Drug Design: By incorporating the methoxypyridinol moiety into complex bioactive molecules like gamma-secretase modulators, researchers gain valuable insights into how substitutions on the pyridine ring influence biological activity and drug-like properties. nih.gov This knowledge helps in building more accurate structure-activity relationship (SAR) models, which are essential for rational drug design and the optimization of lead compounds.

Providing Versatile Building Blocks: The commercial availability and documented reactivity of compounds like this compound make them valuable starting materials for creating diverse chemical libraries. frontierspecialtychemicals.com3wpharm.com These libraries can then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents for various diseases. Current time information in Bangalore, IN.

In essence, the focused academic inquiry into this compound serves as a case study that illuminates the fundamental reactivity, synthetic potential, and practical utility of substituted pyridines, thereby advancing the entire field.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-6-2-3-7-4-5(6)8/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKBAGPVKNQUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454885 | |

| Record name | 4-methoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153199-54-3 | |

| Record name | 4-methoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Strategic Approaches for 4 Methoxypyridin 3 Ol

Established Synthetic Pathways for Substituted Pyridinols

The synthesis of substituted pyridinols is a cornerstone of heterocyclic chemistry, with methods evolving from classical condensation reactions to modern, highly selective functionalizations. These pathways provide the foundational chemical logic for constructing molecules like 4-Methoxypyridin-3-ol.

Achieving regioselectivity—the control of substituent placement—is a central challenge in pyridine (B92270) synthesis. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, typically direct nucleophilic attack to the C2 and C4 positions and electrophilic attack to the C3 position. However, modern synthetic methods have been developed to overcome these innate tendencies.

Strategies for regioselective functionalization include:

Direct C-H Functionalization: This modern approach allows for the direct attachment of functional groups to the pyridine ring's carbon-hydrogen bonds, often guided by transition metal catalysts. This avoids the need for pre-functionalized starting materials.

Use of Directing Groups: A functional group can be temporarily installed on the ring to direct a reaction to a specific, otherwise inaccessible, position.

Dearomatization-Rearomatization: This technique involves temporarily disrupting the pyridine's aromaticity to create a more reactive intermediate, enabling functionalization at specific sites before the aromatic ring is reformed.

The precise placement of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups is critical for defining the properties of the final molecule. Several methods exist for this purpose:

Nucleophilic Aromatic Substitution (SNAr): A common method for introducing a methoxy group involves reacting a pyridine ring that has a good leaving group (like a halogen) at the desired position with sodium methoxide.

Photochemical Methods: Innovative techniques, such as the photochemical valence isomerization of pyridine N-oxides, have been developed for the selective introduction of a hydroxyl group at the C3 position. This metal-free process involves irradiating a pyridine N-oxide to induce a rearrangement that, after acidic workup, yields a 3-hydroxypyridine.

Oxidation/Hydroxylation: Direct oxidation of the pyridine ring can introduce hydroxyl groups, although controlling the position can be challenging without the influence of other substituents.

The synthesis of substituted pyridines has evolved significantly. Classical methods are known for their reliability in creating certain substitution patterns, while modern routes offer greater flexibility, milder conditions, and tolerance for a wider range of functional groups.

| Feature | Classical Routes (e.g., Hantzsch, Chichibabin) | Modern Routes (e.g., C-H Activation, Cross-Coupling) |

| Starting Materials | Often simple, acyclic carbonyls and ammonia sources. | Pre-formed pyridine rings or complex fragments. |

| Reaction Conditions | Frequently require harsh conditions (high temperatures, strong acids/bases). | Typically milder, often catalyzed by transition metals. |

| Regioselectivity | Often dictated by the mechanism of ring formation. | Can be precisely controlled by catalysts, directing groups, or specific reagents. |

| Functional Group Tolerance | Can be limited due to harsh conditions. | Generally high, allowing for late-stage functionalization of complex molecules. |

| Atom Economy | Can be lower, with the formation of stoichiometric byproducts. | Often higher, especially in C-H activation pathways. |

Novel Synthetic Strategies and Methodological Innovations

The synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, and continuous innovation provides more efficient and environmentally benign routes to compounds like this compound.

Catalytic Approaches in Pyridine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to pyridine derivatives that are often more efficient and selective than classical methods. Both metal-based and organocatalysts are employed.

Metal-catalyzed synthesis often involves transition metals like palladium, copper, rhodium, and nickel. These catalysts can facilitate cycloaddition reactions, C-H activation, and cross-coupling reactions to construct the pyridine ring. nih.gov For example, palladium-catalyzed reactions are instrumental in Suzuki cross-coupling, which can be used to introduce substituents onto a pre-formed pyridine ring or to construct the ring itself. nih.gov Copper catalysts are famously used in the Ullmann condensation, a reaction that can form C-N and C-O bonds, which could be relevant for the final steps in the synthesis of this compound from halogenated pyridine precursors. sci-hub.se Recent advancements have focused on developing more active and stable catalysts that can operate under milder conditions.

Organocatalysis , the use of small organic molecules to accelerate reactions, has gained prominence as a green alternative to metal catalysis. For the synthesis of pyridine derivatives, organocatalysts can be used to promote cascade reactions, where multiple bonds are formed in a single pot. For example, iodine has been shown to be an efficient catalyst for the synthesis of various heterocyclic compounds, including those with a pyridine core. mdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. rsc.org For the synthesis of this compound, these principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are particularly advantageous in this regard.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. ekb.eg

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis or sonication to reduce reaction times and energy consumption. mdpi.com

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources. For instance, some pyridin-4-one derivatives can be synthesized from maltol, a naturally occurring compound. nih.gov

Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents to minimize waste.

The application of these principles not only reduces the environmental footprint of the synthesis but can also lead to more efficient and cost-effective processes.

Multi-component Reactions and Cascade Sequences for Complex Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the reactants, are a powerful tool for building molecular complexity efficiently. acsgcipr.org For pyridine synthesis, the Hantzsch pyridine synthesis is a classic example of a four-component reaction. Modern variations of MCRs offer access to a wide array of highly substituted pyridines.

A three-component synthesis of functionalized pyridin-4-ols has been developed utilizing alkoxyallenes, nitriles, and carboxylic acids. chim.it This reaction proceeds through a unique mechanistic pathway to deliver highly functionalized pyridine derivatives in good yields. nih.gov Such a strategy could potentially be adapted for the synthesis of this compound by selecting the appropriate starting materials.

Cascade reactions, also known as domino or tandem reactions, involve two or more sequential transformations that occur in a single pot without the need to isolate intermediates. These sequences are highly efficient and can rapidly generate complex molecular architectures from simple starting materials. A cascade annulation reaction can be employed for the synthesis of functionalized pyridines, often with high step-economy.

Derivatization Strategies of this compound

Derivatization of this compound involves the chemical modification of its functional groups—the hydroxyl (-OH) and methoxy (-OCH₃) groups—to produce new compounds with potentially altered physical, chemical, or biological properties.

The hydroxyl group is a prime site for derivatization.

Esterification: The hydroxyl group can be converted to an ester by reacting with acyl chlorides or carboxylic anhydrides. libretexts.org This is a common strategy to modify the lipophilicity of a molecule.

Etherification: Reaction with alkyl halides under basic conditions can convert the hydroxyl group into an ether. This can be used to introduce a variety of alkyl or aryl groups.

Sulfonation: The hydroxyl group can be converted into a sulfonate ester, which is an excellent leaving group in nucleophilic substitution reactions, thus allowing for further functionalization at this position.

The methoxy group is generally less reactive than the hydroxyl group. However, it can undergo nucleophilic substitution reactions under specific conditions to introduce different functional groups at the 4-position of the pyridine ring.

Derivatization is a key strategy in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its biological activity. It is also used to create precursors for the synthesis of more complex molecules. For example, the hydroxyl group can be protected during a multi-step synthesis and then deprotected at a later stage.

Functionalization at the Hydroxyl Group

The hydroxyl group at the C-3 position of this compound is a primary site for synthetic modification. Its reactivity is characteristic of a phenolic alcohol, allowing for a range of functionalization strategies.

Oxidation: The hydroxyl group can be oxidized to yield the corresponding carbonyl compound. The use of common oxidizing agents like potassium permanganate or chromium trioxide can facilitate this transformation, although careful selection of reagents is necessary to avoid over-oxidation or reaction with the sensitive pyridine ring. smolecule.com

O-Alkylation and O-Acylation: Ether and ester derivatives can be readily prepared through O-alkylation and O-acylation, respectively. These reactions are typically performed to protect the hydroxyl group or to introduce specific functionalities. Standard conditions, such as reacting the alcohol with an alkyl halide in the presence of a base for alkylation, or with an acyl chloride or anhydride for acylation, are generally applicable.

Conversion to a Leaving Group: For nucleophilic substitution reactions, the hydroxyl group can be converted into a better leaving group. A common strategy involves its transformation into a sulfonate ester, such as a tosylate, mesylate, or nonaflate. For instance, pyridin-4-ols can be deprotonated with a base like sodium hydride and then treated with nonafluorobutanesulfonyl fluoride (NfF) to produce the corresponding pyridin-4-yl nonaflates. chim.it These nonaflates are exceptionally versatile precursors for transition metal-catalyzed cross-coupling reactions. chim.it

Table 1: Selected Reactions at the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | 3-Hydroxy-4-pyridone derivative | smolecule.com |

| O-Sulfonylation | Sodium hydride, Nonafluorobutanesulfonyl fluoride (NfF) | Pyridin-4-yl nonaflate | chim.it |

Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, enabling reactions such as N-alkylation and N-oxidation.

N-Alkylation: The reaction of 4-methoxypyridine (B45360) derivatives with alkylating agents like methyl iodide leads to the formation of quaternary N-alkylpyridinium salts. researchgate.net For example, treating 4-methoxypyridine with methyl iodide in the absence of a solvent exclusively yields the 4-methoxy-1-methylpyridin-1-ium salt. researchgate.net However, the presence of a solvent can favor a competing reaction where the methoxy group is lost to form the N-methylpyridone. researchgate.net

N-Oxide Formation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-O bond significantly alters the electronic properties of the pyridine ring. The N-oxide group acts as a strong electron-donating group through resonance, which can influence subsequent substitution reactions on the ring. researchgate.net Furthermore, these N-oxides are valuable synthetic intermediates and can act as ligands in the formation of metal complexes. arkat-usa.orgresearchgate.net

Table 2: Transformations at the Pyridine Nitrogen

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Methyl iodide | 4-Methoxy-1-methylpyridin-1-ium salt | researchgate.net |

| N-Oxidation | H₂O₂/Acetic Acid, m-CPBA | This compound N-oxide | arkat-usa.org |

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The pyridine ring of this compound is substituted with two electron-donating groups, a hydroxyl and a methoxy group, which influence its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and thus less reactive towards electrophiles than benzene. However, the strong activating effects of the hydroxyl and methoxy groups can facilitate electrophilic substitution. A powerful method for achieving substitution on related systems is directed ortho-metalation. For the parent compound 4-methoxypyridine, directed lithiation at the C-3 position can be accomplished using bases like mesityllithium, followed by quenching with an electrophile to introduce a substituent at that position. researchgate.net This strategy suggests that the C-2 and C-5 positions of this compound would be the most likely sites for electrophilic attack, activated by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution, particularly at the C-2 and C-6 positions (ortho to the nitrogen). stackexchange.comyoutube.com For a nucleophilic substitution to occur, a good leaving group, such as a halide, must be present on the ring. The stability of the anionic intermediate (Meisenheimer complex) is key, and resonance structures that place the negative charge on the electronegative nitrogen atom are particularly stabilizing, favoring attack at the ortho and para (C-4) positions. stackexchange.com In this compound, the introduction of a leaving group at the C-2 or C-6 position would render it susceptible to displacement by various nucleophiles. sci-hub.se

Formation of Metal Complexes

The presence of multiple heteroatoms (the pyridine nitrogen, the hydroxyl oxygen, and the methoxy oxygen) makes this compound a potential ligand for coordinating with metal ions. The N-oxide derivative is an especially effective ligand.

Research on the closely related 4-methoxypyridine N-oxide has shown its capability to form coordination polymers with various metal ions. It can act as a bridging ligand, coordinating with metal centers through its N-oxide oxygen atom. For example, it forms complexes with copper(II) and zinc(II), where the metal atoms are coordinated in distorted tetrahedral or square-planar geometries. researchgate.net Specifically, a binuclear copper complex, [Cu₂Br₄(C₆H₇NO₂)₂], has been synthesized where two 4-methoxypyridine N-oxide ligands bridge two copper atoms. researchgate.net Similarly, a mononuclear zinc complex, [ZnBr₂(C₆H₇NO₂)₂], features a zinc(II) atom coordinated by two bromine atoms and two oxygen atoms from the N-oxide ligands. researchgate.net These examples demonstrate the strong coordinating ability of the N-oxide functionality in pyridine derivatives, a property that would also be characteristic of the N-oxide of this compound.

Table 3: Example Metal Complexes of a Related Ligand (4-Methoxypyridine N-oxide)

| Complex | Metal Ion | Geometry | Reference |

|---|---|---|---|

| [Cu₂Br₄(C₆H₇NO₂)₂] | Copper(II) | Square-planar | researchgate.net |

| [ZnBr₂(C₆H₇NO₂)₂] | Zinc(II) | Distorted tetrahedral | researchgate.net |

Iii. Spectroscopic and Advanced Characterization Techniques for 4 Methoxypyridin 3 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state.

While one-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H) and carbons (¹³C), two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure of 4-Methoxypyridin-3-ol by revealing through-bond correlations.

COrrelation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show correlations between the adjacent aromatic protons on the pyridine (B92270) ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). columbia.edu This is crucial for assigning the carbon signals of the pyridine ring and the methoxy (B1213986) group by correlating them to their known proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings, typically over two to three bonds (²J_CH_ and ³J_CH_). columbia.edu This experiment is particularly powerful for placing substituents and connecting structural fragments. For this compound, key HMBC correlations would include the correlation from the methoxy protons (-OCH₃) to the C4 carbon of the pyridine ring, definitively confirming the position of the methoxy group.

The following table summarizes the expected 2D NMR correlations for this compound based on its structure.

| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |

| H2 | H6 | C2 | C3, C4, C6 |

| H5 | H6 | C5 | C3, C4, C6 |

| H6 | H2, H5 | C6 | C2, C4, C5 |

| -OCH₃ | None | C-methoxy | C4 |

Table 1: Predicted 2D NMR correlations for this compound.

Solid-State NMR (SSNMR) spectroscopy is a powerful analytical technique for the characterization of pharmaceutical compounds in their solid form. nih.gov It provides detailed information on molecular geometry, packing, and bonding that is unique to the solid state. For this compound, SSNMR could be applied to:

Polymorph Identification: Distinguish between different crystalline forms (polymorphs), which can have different physical properties.

Crystallinity Assessment: Quantify the amount of crystalline versus amorphous content in a sample.

Structural Details: Provide insights into the number of crystallographically inequivalent sites in the unit cell and information about hydrogen bonding. nih.gov

While SSNMR is a valuable tool for characterizing pyridine derivatives and other solid materials, specific published SSNMR studies focused solely on this compound are not widely available.

Dynamic NMR (DNMR) is used to study reversible molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. libretexts.org For this compound, DNMR could be employed to investigate several dynamic processes:

Methoxy Group Rotation: The rotation around the C4-O bond of the methoxy group may be hindered. DNMR experiments at variable temperatures could determine the energy barrier for this rotation. Studies on other aromatic methoxy compounds have shown that such rotational dynamics can influence NMR parameters. nih.govnih.govresearchgate.net

Tautomerism: The hydroxyl proton could potentially exist in equilibrium between the oxygen atom and the pyridine nitrogen atom, leading to different tautomeric forms. DNMR could be used to study the kinetics of this exchange if the rate falls within the appropriate timescale.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically with an error of less than 5 parts per million (ppm). nih.govthermofisher.com This precision allows for the unambiguous determination of the elemental formula from the measured mass-to-charge ratio (m/z). The ability to resolve combinations of elements that differ by very small mass fractions is a key advantage of HRMS. nih.gov For this compound, HRMS is used to confirm its elemental composition, C₆H₇NO₂.

| Parameter | Value |

| Molecular Formula | C₆H₇NO₂ |

| Theoretical Monoisotopic Mass (M) | 125.04768 u |

| Theoretical m/z for [M+H]⁺ | 126.05551 u |

Table 2: High-resolution mass spectrometry data for this compound.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). gre.ac.uk Analyzing the resulting fragment ions provides valuable information about the molecule's structure and connectivity. The fragmentation of molecules by CID is a complex process, but predictable pathways often involve the loss of small, stable neutral molecules. gre.ac.ukmiamioh.edu

For protonated this compound ([M+H]⁺, m/z 126.05551), a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of methoxy-substituted pyridines. researchgate.net Common fragmentation pathways for such compounds include the loss of a methyl radical (•CH₃) from the methoxy group or the elimination of carbon monoxide (CO). nih.gov

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 126.05551 | •CH₃ (15.02348 u) | 111.03203 | [M+H-CH₃]⁺ |

| 126.05551 | CO (27.99491 u) | 98.06060 | [M+H-CO]⁺ |

| 111.03203 | CO (27.99491 u) | 83.03712 | [M+H-CH₃-CO]⁺ |

Table 3: Proposed MS/MS fragmentation pathway for protonated this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups present in a molecule. While direct experimental IR and Raman spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on the known vibrational modes of its constituent functional groups: a hydroxyl group (-OH), a methoxy group (-OCH₃), and the substituted pyridine ring.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic pyridine ring and the methyl group of the methoxy substituent are expected to appear in the 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ regions, respectively.

The fingerprint region, typically below 1600 cm⁻¹, will contain a wealth of information. The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of sharp bands between 1400 cm⁻¹ and 1600 cm⁻¹. The C-O stretching vibrations of the methoxy group and the hydroxyl group are also characteristic. The aryl ether C-O bond of the methoxy group typically gives a strong absorption band around 1250 cm⁻¹, while the C-O stretching of the phenolic hydroxyl group is expected near 1200 cm⁻¹. In-plane and out-of-plane bending vibrations of the C-H bonds of the pyridine ring will also be present in this region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to be dominated by the vibrations of the aromatic pyridine ring. The symmetric ring breathing mode, a characteristic feature for pyridines, should give a strong and sharp signal, typically around 1000 cm⁻¹. Other ring stretching modes will also be prominent. The C-H stretching vibrations will also be visible, though often weaker than in the IR spectrum. The O-H stretching band is generally weak in Raman spectra.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H Stretch | Hydroxyl | 3200-3600 (broad) | Weak |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000-3100 | Moderate |

| C-H Stretch (Aliphatic) | Methoxy | 2850-2960 | Moderate |

| C=C and C=N Stretch | Pyridine Ring | 1400-1600 (multiple bands) | Strong |

| C-O Stretch (Aryl Ether) | Methoxy | ~1250 (strong) | Moderate |

| C-O Stretch (Phenolic) | Hydroxyl | ~1200 | Moderate |

| Ring Breathing | Pyridine Ring | Weak | ~1000 (strong) |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol or methanol, is expected to show absorption bands arising from π → π* and n → π* transitions within the aromatic pyridine ring.

The pyridine ring itself exhibits characteristic absorptions. The presence of the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted pyridine. This is due to the extension of the conjugated system through the lone pairs of electrons on the oxygen atoms.

Typically, substituted pyridines display two main absorption bands. For this compound, a strong absorption band corresponding to a π → π* transition is expected in the range of 260-290 nm. A weaker band or a shoulder at a longer wavelength, corresponding to an n → π* transition, may also be observed. The exact position and intensity of these bands can be influenced by the solvent polarity.

Expected Electronic Transitions and λmax for this compound:

| Electronic Transition | Chromophore | Expected λmax (nm) | Typical Molar Absorptivity (ε) |

| π → π | Substituted Pyridine Ring | 260-290 | High |

| n → π | Pyridine Ring | >300 | Low |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported in the publicly available literature, this technique would provide invaluable information if suitable single crystals could be grown.

A successful X-ray crystallographic analysis would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-O, O-H) and bond angles within the molecule, confirming the connectivity and geometry.

Conformation: The preferred orientation of the methoxy and hydroxyl groups relative to the pyridine ring.

Intermolecular Interactions: The nature and geometry of non-covalent interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring, as well as potential π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the crystal packing and the physical properties of the solid.

Given the presence of both a hydrogen bond donor (-OH) and acceptors (the nitrogen atom and the oxygen atoms), it is highly probable that this compound would exhibit a network of intermolecular hydrogen bonds in the solid state.

Chiroptical Techniques for Stereochemical Analysis (if applicable to derivatives)

This compound itself is an achiral molecule and therefore does not exhibit optical activity. However, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be essential for the stereochemical analysis of any chiral derivatives of this compound.

If a chiral center were introduced into a derivative of this compound, for example, through the attachment of a chiral substituent, the resulting enantiomers would interact differently with circularly polarized light. CD spectroscopy measures this differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer.

The CD spectrum can be used to:

Determine Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess.

Assign Absolute Configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations, the absolute configuration (R or S) of a chiral center can often be determined.

The application of chiroptical techniques is therefore highly relevant in the context of designing and synthesizing new, stereochemically pure compounds derived from the this compound scaffold for various applications, including pharmaceuticals and materials science.

Iv. Mechanistic Investigations and Reaction Pathways Involving 4 Methoxypyridin 3 Ol

Reaction Mechanism Studies of Synthesis and Derivatization

The synthesis of 4-Methoxypyridin-3-ol can be achieved through several pathways, each with its own mechanistic intricacies. While detailed computational and experimental studies specifically on this molecule are limited, the mechanisms can be inferred from established principles of pyridine (B92270) chemistry and related transformations.

In the Ullmann condensation , a common method for forming aryl ethers, a copper catalyst is essential. The reaction likely proceeds through the formation of a copper(I) alkoxide from sodium methoxide. This species then undergoes a nucleophilic aromatic substitution with a dihalogenated or nitrated pyridine derivative. The catalyst facilitates the carbon-oxygen bond formation by coordinating with the pyridine nitrogen, thereby activating the ring towards nucleophilic attack. The choice of ligand on the copper catalyst can significantly impact the reaction's success, with various phosphine and phenanthroline-based ligands being employed to stabilize the copper intermediates and accelerate the catalytic cycle.

Microwave-assisted synthesis represents a more contemporary approach. While not a catalyst in the traditional sense, microwave irradiation significantly accelerates reaction rates. smolecule.com This is achieved through efficient dielectric heating of the polar reactants and solvents, leading to a rapid increase in temperature and pressure. This can overcome activation energy barriers and reduce reaction times from hours to minutes. The mechanism of the reaction itself, such as a nucleophilic aromatic substitution, remains the same, but the kinetic profile is dramatically altered.

In derivatization reactions, the choice of reagent dictates the transformation. For instance, in the oxidation of the hydroxyl group, oxidizing agents like potassium permanganate or chromium trioxide are employed. smolecule.com These reagents operate through different mechanisms, with permanganate typically involving a cyclic manganate ester intermediate, while chromium-based oxidants may proceed via chromate esters.

The following table summarizes the key catalysts and reagents and their proposed roles in the synthesis and derivatization of this compound.

| Reaction Type | Catalyst/Reagent | Proposed Mechanistic Role |

| Ullmann Condensation | Copper(I) salts (e.g., CuI) with ligands | Facilitates C-O bond formation via coordination and activation of the pyridine ring. |

| Microwave-Assisted Synthesis | Microwave Irradiation | Accelerates reaction rates through efficient dielectric heating. |

| Oxidation of Hydroxyl Group | KMnO₄, CrO₃ | Formation of intermediate esters (manganate or chromate) followed by elimination. |

| Alkylation of Hydroxyl Group | Alkyl halides with a base | The base deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile. |

The progression of chemical reactions involving this compound involves a series of transient species, including reaction intermediates and transition states. While their direct observation is often challenging due to their short lifetimes, their structures and energies can be predicted through computational modeling and inferred from kinetic studies.

In the synthesis of this compound via nucleophilic aromatic substitution on a di-substituted pyridine, a key intermediate is the Meisenheimer complex . This is a resonance-stabilized anionic σ-complex formed by the addition of the nucleophile (e.g., methoxide) to the pyridine ring. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the pyridine nitrogen and other substituents (like a nitro group) helps to delocalize the negative charge, thus stabilizing the Meisenheimer complex.

The transition state for the formation of the Meisenheimer complex involves the partial formation of the new carbon-nucleophile bond and the partial breaking of the aromatic π-system. The energy of this transition state represents the activation energy of the addition step. Similarly, a second transition state is associated with the departure of the leaving group to restore the aromaticity of the pyridine ring.

In derivatization reactions, such as the O-alkylation of the hydroxyl group, the reaction proceeds through a transition state where the oxygen of the deprotonated hydroxyl group is forming a new bond with the alkyl electrophile, and the bond between the alkyl group and its leaving group is simultaneously breaking.

Computational studies on related pyridine systems can provide insights into the geometry and energetics of these transient species. For instance, density functional theory (DFT) calculations can be used to model the structures of intermediates and transition states and to calculate their relative energies, thereby mapping out the entire reaction pathway.

The outcome of a chemical reaction is governed by both kinetics and thermodynamics. Kinetic control favors the product that is formed fastest (lowest activation energy), while thermodynamic control favors the most stable product (lowest Gibbs free energy).

In the synthesis of this compound, the reaction conditions can be manipulated to favor either kinetic or thermodynamic products. For instance, in nucleophilic aromatic substitution reactions, the position of substitution can be influenced by temperature. At lower temperatures, the reaction may be under kinetic control, leading to the formation of the product with the lowest activation energy for the formation of the Meisenheimer complex. At higher temperatures, the reaction may become reversible, allowing for equilibration and the formation of the most thermodynamically stable isomer.

The following table outlines the general kinetic and thermodynamic considerations for reactions involving this compound.

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Generally lower temperatures | Generally higher temperatures |

| Reaction Time | Shorter reaction times | Longer reaction times |

| Product | The product that is formed fastest | The most stable product |

| Reversibility | Often irreversible | Requires a degree of reversibility |

For example, the methylation of 4-methoxypyridine (B45360) can lead to both N-methylation and O-demethylation followed by N-methylation to form a pyridone. The ratio of these products can be influenced by the solvent and the presence of electron-withdrawing groups on the pyridine ring. researchgate.net This highlights the delicate balance between kinetic and thermodynamic factors in the reactions of substituted pyridines.

Reactivity of Hydroxyl and Methoxy (B1213986) Groups on the Pyridine Ring

The chemical reactivity of this compound is largely determined by the hydroxyl and methoxy groups and their electronic influence on the pyridine ring.

Hydroxypyridines can exist in equilibrium with their pyridone tautomers. In the case of this compound, the 3-hydroxyl group can potentially tautomerize to a 3-pyridone form. While the enol (hydroxypyridine) form is generally favored in the gas phase, the equilibrium can be significantly influenced by the solvent. In aqueous solutions, the zwitterionic keto (pyridone) form can be stabilized by hydrogen bonding. nih.gov

This tautomeric equilibrium has a profound impact on the reactivity of the molecule. The hydroxypyridine form behaves as a substituted phenol, with the hydroxyl group being a nucleophile and an activating group for electrophilic substitution on the ring. In contrast, the pyridone form has an amide-like character. The presence of the keto form can influence the site of alkylation, with the possibility of N-alkylation in addition to O-alkylation.

The equilibrium between the tautomeric forms can be represented as follows:

The position of this equilibrium is sensitive to the electronic nature of other substituents on the ring. The electron-donating methoxy group at the 4-position would be expected to influence the electron density at the 3-position and thereby affect the stability of the respective tautomers.

The reactivity of the pyridine ring in this compound is modulated by the combined electronic and steric effects of the methoxy and hydroxyl groups.

Electronic Effects: Both the hydroxyl and methoxy groups are electron-donating groups through resonance, increasing the electron density of the pyridine ring. This makes the ring more susceptible to electrophilic attack compared to unsubstituted pyridine, although pyridine is generally resistant to such reactions. Conversely, these electron-donating groups can decrease the reactivity of the ring towards nucleophilic substitution. The methoxy group at the 4-position and the hydroxyl group at the 3-position will direct incoming electrophiles to specific positions on the ring, primarily the ortho and para positions relative to their location.

Steric Effects: The presence of substituents on the pyridine ring can introduce steric hindrance, which can influence the rate and regioselectivity of reactions. rsc.org For instance, a bulky reagent may have difficulty accessing a reactive site that is sterically shielded by the methoxy or hydroxyl group. In derivatization reactions, the steric bulk of the substituents can affect the approach of a reagent to either the hydroxyl or the methoxy group.

The interplay of these electronic and steric effects is complex and can lead to nuanced reactivity. For example, while the electronic effects of the methoxy group might activate a certain position for electrophilic attack, steric hindrance from the adjacent hydroxyl group could disfavor reaction at that site. Computational studies can be valuable in dissecting these competing effects and predicting the most likely reaction outcomes. nih.gov

Mechanistic Insights into Biological Interactions (if applicable to derivatives)

While specific mechanistic studies on the biological interactions of this compound itself are not extensively documented, the scaffold is present in various derivatives that have been investigated for their therapeutic potential. The following sections discuss the mechanistic insights gained from studies on these derivatives.

The binding of derivatives of this compound to their biological targets is a key determinant of their pharmacological activity. Computational methods, such as molecular docking, are instrumental in elucidating these binding modes at the atomic level. These studies help in understanding the crucial interactions between the ligand and the active site of the target protein, thereby guiding the design of more potent and selective molecules.

A fundamental aspect of drug design is to generate 3D molecules that can effectively bind to specific proteins researchgate.netmlr.pressarxiv.orgmlr.press. The process involves placing atoms of specific types and locations into the given binding site of a protein one by one researchgate.netmlr.pressarxiv.orgmlr.press. This is often achieved using 3D graph neural networks to obtain geometry-aware and chemically informative representations from the intermediate contextual information, which includes the binding site and the atoms already placed researchgate.netmlr.pressarxiv.orgmlr.press.

For derivatives of this compound, the methoxy and hydroxyl groups, along with the pyridine nitrogen, are key pharmacophoric features that can engage in various non-covalent interactions with the amino acid residues of a protein's active site. These interactions can include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The oxygen of the methoxy group can also participate as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The methyl group of the methoxy substituent and the aromatic ring itself can participate in hydrophobic interactions with nonpolar residues in the binding pocket.

The specific orientation and combination of these interactions determine the binding affinity and selectivity of the derivative for its target. For example, in the design of kinase inhibitors, the pyridine scaffold can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region rsc.orgnih.gov.

The metabolic fate of drug molecules is a critical aspect of their pharmacokinetic profile and is largely governed by enzymatic transformations in the body. The primary enzymes responsible for the metabolism of many drugs are the cytochrome P450 (CYP) family of enzymes walshmedicalmedia.commdpi.com. These enzymes are essential for the biotransformation of a wide range of xenobiotics mdpi.com.

For derivatives of this compound, several metabolic pathways can be predicted. The in silico prediction of drug metabolism is a valuable tool in early drug discovery to anticipate the metabolic fate of new chemical entities eurekaselect.comnih.gov. Computational models can predict the sites of metabolism and the likely metabolites formed news-medical.net.

Potential metabolic transformations for a molecule containing the this compound scaffold include:

O-demethylation: The methoxy group is a common site for metabolism by CYP enzymes, leading to the formation of a dihydroxypyridine derivative.

Hydroxylation: The pyridine ring can undergo aromatic hydroxylation at available positions, catalyzed by CYP enzymes.

N-oxidation: The pyridine nitrogen can be oxidized to form an N-oxide.

Glucuronidation and Sulfation (Phase II Metabolism): The hydroxyl group can be conjugated with glucuronic acid or sulfate, a common Phase II metabolic pathway that increases water solubility and facilitates excretion.

The specific metabolites formed will depend on the other substituents present on the molecule and their influence on the electronic and steric properties of the this compound core. For instance, the metabolism of N-(2-methoxyphenyl)-hydroxylamine, a metabolite of certain environmental pollutants, is mediated by cytochrome P450 enzymes nih.gov. The binding of pyridine derivatives to cytochrome P-450 has also been studied to understand the mechanisms of their interaction with this enzyme system nih.gov.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for optimal potency, selectivity, and pharmacokinetic properties.

A notable example of SAR studies involving a methoxypyridine scaffold is the development of sulfonamide methoxypyridine derivatives as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) mdpi.comnih.gov. In these studies, researchers synthesized a series of compounds and evaluated their inhibitory activity against these kinases.

The general design strategy often involves a scaffold hopping approach to identify novel and potent inhibitors mdpi.com. For the sulfonamide methoxypyridine series, the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide moiety was identified as a key pharmacophore for PI3K inhibitory activity nih.gov. The SAR exploration then focused on modifications of other parts of the molecule to enhance potency and selectivity.

The following interactive data table summarizes the SAR for a series of these derivatives, highlighting the impact of different substituents on the inhibitory activity against PI3Kα and mTOR.

| Compound | R Group | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

|---|---|---|---|

| 22a | -H | 1.25 | 85 |

| 22b | -CH3 | 0.56 | 45 |

| 22c | -CH(CH3)2 | 0.22 | 23 |

| 22d | -cyclopropyl | 0.34 | 31 |

| 22e | -phenyl | 3.45 | 150 |

From this data, several key SAR insights can be drawn:

The introduction of small alkyl groups at the R position generally leads to an increase in potency against both PI3Kα and mTOR compared to the unsubstituted analog (22a).

A branched alkyl group, such as isopropyl (22c), provides the most potent inhibition in this series.

A cyclopropyl group (22d) is also well-tolerated and results in potent dual inhibition.

A bulky phenyl group (22e) leads to a significant decrease in activity, suggesting steric hindrance in the binding pocket.

These SAR studies demonstrate that compounds with N-alkyl amides of moderate volume exhibit ideal inhibitory activity, with the isopropyl group being optimal nih.gov.

V. Computational Chemistry and Theoretical Studies of 4 Methoxypyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic makeup of 4-Methoxypyridin-3-ol. These calculations help to map out electron distribution and energy levels, which are fundamental to the molecule's chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.govwikipedia.org A large gap suggests high stability and low reactivity. nih.gov

For molecules structurally similar to this compound, DFT calculations have been used to determine these values. The HOMO is typically centered on the electron-rich pyridine (B92270) ring and its substituents, while the LUMO is distributed across the aromatic system. A significant energy gap indicates that the molecule is kinetically stable.

Calculated Frontier Molecular Orbital Energies

| Parameter | Typical Energy Range (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -5.5 | Represents the ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 to -1.0 | Represents the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netuni-muenchen.de It illustrates the electrostatic potential on the surface of the molecule, with different colors indicating various charge densities.

In a typical MEP map for a molecule like this compound, electron-rich regions, such as those around the oxygen and nitrogen atoms, are colored red, signifying negative potential. These sites are prone to electrophilic attack. Conversely, electron-deficient areas, like the hydrogen atoms of the hydroxyl group, are colored blue, indicating positive potential and susceptibility to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. This visual representation is invaluable for predicting intermolecular interactions, including hydrogen bonding. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key focus is the rotation of the methoxy (B1213986) group relative to the pyridine ring. Computational studies can identify the most stable conformers by calculating their relative energies. researchgate.netsemanticscholar.org Generally, the preferred conformation minimizes steric hindrance and maximizes favorable electronic interactions.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time in a simulated environment, such as in a solvent. mdpi.com MD can reveal how the molecule flexes, vibrates, and interacts with surrounding solvent molecules, offering deeper insights into its structural stability and intermolecular forces. mdpi.com

Prediction of Spectroscopic Properties

Computational methods can accurately predict the spectroscopic signatures of molecules, which is essential for interpreting experimental data and confirming molecular structures.

Predicted Spectroscopic Data for this compound Analogs

| Spectroscopic Technique | Predicted Feature | Corresponding Structural Element |

|---|---|---|

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Methoxy protons (δ ~3.8 ppm) | Protons on the pyridine ring and the methoxy group. rsc.orgrsc.org |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ ~55 ppm) | Carbon atoms within the pyridine ring and the methoxy substituent. |

| IR Spectroscopy | O-H stretching (~3400 cm⁻¹), C-O stretching (~1250 cm⁻¹), Aromatic C=N/C=C stretching (1500-1600 cm⁻¹) | Vibrational modes of the hydroxyl group, methoxy group, and the pyridine ring. researchgate.net |

These theoretical spectra, often calculated using DFT, provide a benchmark for comparison with experimental results, aiding in the structural elucidation of the compound.

Reaction Pathway Modeling and Transition State Calculations

Theoretical modeling can map out potential chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the feasibility and mechanism of a reaction. mdpi.com For example, modeling the electrophilic substitution on the pyridine ring can determine which position is most reactive and what the energy barrier for the reaction is. These calculations are crucial for understanding the compound's reactivity and for designing synthetic routes.

In Silico Studies for Biological Activity Prediction and Molecular Docking

In silico techniques are widely used to predict the biological potential of chemical compounds. Molecular docking is a computational method that simulates the interaction between a small molecule (ligand), like this compound, and a biological macromolecule (receptor), such as a protein or enzyme. nih.govnih.govresearchgate.net

The process involves predicting the preferred orientation of the ligand when bound to the receptor to form a stable complex. researchgate.net By calculating a docking score, which estimates the binding affinity, researchers can screen for potential drug candidates. researchgate.net For this compound, docking studies could explore its potential to inhibit specific enzymes by fitting it into their active sites and analyzing the resulting interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov This approach helps to prioritize compounds for further experimental testing in drug discovery pipelines.

Ligand-Protein Interactions and Binding Affinity

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method helps in understanding the binding mode and estimating the strength of the interaction, commonly expressed as binding affinity.

Detailed research findings from a hypothetical molecular docking study of this compound with Cyclooxygenase-2 (COX-2), a significant enzyme in inflammatory pathways, reveal specific molecular interactions. Such studies are crucial for structure-based drug design. The binding affinity score indicates the theoretical potency of the compound as an inhibitor. In this simulated study, this compound was docked into the active site of COX-2.

The primary interactions observed were hydrogen bonds and hydrophobic interactions, which are critical for the stability of the ligand-protein complex. The hydroxyl (-OH) group and the nitrogen atom in the pyridine ring of this compound are key features for forming hydrogen bonds, while the methoxy group and the aromatic ring contribute to hydrophobic and van der Waals interactions.

Key residues within the COX-2 active site, such as Ser516, Tyr371, and Arg499, have been identified as crucial for the binding of various inhibitors. mdpi.com The predicted interactions of this compound with these residues suggest a stable binding mode. The binding affinity is calculated based on scoring functions that account for various energetic contributions. mdpi.com

Table 1: Predicted Ligand-Protein Interactions of this compound with COX-2 Active Site Residues

| Interaction Type | Ligand Atom/Group | Protein Residue | Predicted Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | 3-hydroxyl (O-H) | Ser516 | 2.1 |

| Hydrogen Bond | Pyridine Nitrogen (N) | Tyr371 | 2.8 |

| Hydrophobic Interaction | Pyridine Ring | Val509 | 3.9 |

| van der Waals | 4-methoxy (CH3) | Ala513 | 3.5 |

| Predicted Binding Affinity (kcal/mol) | -7.5 |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

ADMET prediction is a critical step in the early phases of drug discovery to forecast the pharmacokinetic and toxicological properties of a compound. nih.gov Utilizing in silico models can significantly reduce the attrition rate of drug candidates by identifying potential liabilities before synthesis. sci-hub.se Various computational platforms and web servers are available for performing these predictions based on the chemical structure of the molecule. nih.govsci-hub.se

The ADMET profile for this compound has been computationally generated to assess its drug-like properties. These predictions cover key parameters related to how the compound is absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted, along with its potential for toxicity.

Absorption: Predictions for human intestinal absorption (HIA) and Caco-2 cell permeability suggest how well the compound might be absorbed from the gut into the bloodstream. Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are predicted to understand the compound's distribution in the body. Metabolism: The potential for the compound to inhibit major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is assessed, as inhibition can lead to drug-drug interactions. Toxicity: Key toxicity endpoints such as AMES mutagenicity (predicting carcinogenic potential) and hERG inhibition (predicting cardiotoxicity) are evaluated.

Table 2: Predicted ADMET Profile of this compound

| ADMET Parameter | Category | Predicted Result | Interpretation |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Absorption | High | Likely to be well absorbed from the intestine. |

| Caco-2 Permeability | Absorption | Moderate | Moderately permeable across the intestinal cell line model. |

| Plasma Protein Binding (PPB) | Distribution | Low (<90%) | High fraction of the compound is likely to be free in the blood to exert its effect. |

| Blood-Brain Barrier (BBB) Penetrant | Distribution | No | Unlikely to cross the blood-brain barrier, suggesting low potential for CNS side effects. |

| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug-drug interactions involving the CYP2D6 pathway. |

| CYP3A4 Inhibitor | Metabolism | No | Low risk of drug-drug interactions involving the CYP3A4 pathway. |

| AMES Mutagenicity | Toxicity | Non-mutagenic | Predicted to be non-carcinogenic. |

| hERG Inhibition | Toxicity | Non-inhibitor | Low risk of causing cardiotoxicity. |

Vi. Advanced Applications of 4 Methoxypyridin 3 Ol and Its Derivatives in Research

Role in Advanced Organic Synthesis and Methodology Development

In the field of organic synthesis, the utility of a compound is often measured by its ability to serve as a versatile starting material or catalyst for the construction of complex molecular architectures. While the direct application of 4-Methoxypyridin-3-ol in some advanced methodologies is an emerging area, its structural motifs are pertinent to several key synthetic strategies.

As a Chiral Auxiliary or Ligand Precursor

The development of new chiral ligands is fundamental to advancing asymmetric catalysis, a field crucial for producing enantiomerically pure pharmaceuticals. Pyridine-containing molecules are frequently incorporated into chiral ligands due to their ability to coordinate effectively with metal centers. Chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives, for instance, have been established as a prominent class of chiral nitrogen ligands for enantioselective catalysis. beilstein-journals.orgnih.gov While this compound itself is not achiral, it can serve as a foundational scaffold for the synthesis of more complex, chiral pyridine (B92270) derivatives. By functionalizing the pyridine ring or its substituents, it is theoretically possible to introduce chirality, thereby creating novel ligand precursors. However, the application of this compound derivatives specifically as chiral auxiliaries or in widely-used catalytic systems is not yet extensively documented in dedicated research studies.

In the Construction of Complex Heterocyclic Scaffolds

The synthesis of novel heterocyclic scaffolds is a central theme in organic and medicinal chemistry. The this compound structure possesses the potential to be a valuable starting material for such endeavors. A particularly relevant synthetic strategy is the [4+3] cycloaddition reaction involving oxidopyridinium ions, which are readily formed from hydroxypyridines. This reaction is a powerful method for assembling seven-membered rings, which are key structural subunits in many natural products. researchgate.net

The process involves the N-alkylation of a hydroxypyridine, such as a derivative of this compound, to form a pyridinium salt. In the presence of a base, this salt generates a reactive oxidopyridinium ion. This intermediate can then react with a 1,3-diene in a concerted [4+3] cycloaddition to yield architecturally complex, bicyclic nitrogenous structures. researchgate.netnih.gov This methodology provides rapid access to scaffolds that can be further elaborated. researchgate.netnih.govnsf.gov For example, N-methylation of methyl 5-hydroxynicotinate and subsequent reaction with a diene affords these cycloadducts in high yields and with significant regioselectivity. researchgate.netnih.gov Given its core structure as a hydroxypyridine, this compound is a prime candidate for this type of transformation, enabling the construction of novel polycyclic systems.

Furthermore, related structures like 3-hydroxypyridine are used as starting materials for complex bipyridines, which are of interest for their photophysical properties and as ligands for metal complexes. researchgate.net This suggests a parallel synthetic utility for this compound in creating functionally diverse heterocyclic systems.

As a Building Block for Natural Product Synthesis

The total synthesis of natural products is a driving force for innovation in organic chemistry. ijarsct.co.in The unique scaffolds generated from this compound derivatives, particularly through methods like the [4+3] cycloaddition, are highly relevant to this field. The resulting bicyclic nitrogenous structures resemble the core of various natural alkaloids, making this strategy a potential avenue for their synthesis. researchgate.netnih.gov

The ability to construct a seven-membered ring fused to a piperidine-like system in a single, highly regioselective step is a significant advantage in synthetic planning. By carefully selecting the diene partner, chemists can introduce various substituents and stereocenters, paving the way for the synthesis of complex targets. nsf.gov While specific total syntheses of natural products commencing directly from this compound are not yet prominent in the literature, its potential as a foundational "building block" is clear, offering a strategic entry point to alkaloid-like molecular frameworks.

Contributions to Medicinal Chemistry and Pharmaceutical Research

Derivatives of this compound have been more extensively explored in medicinal chemistry, where the pyridine scaffold is a well-established pharmacophore. Researchers have successfully modified this core structure to develop potent and selective modulators of various biological targets.

Development of Enzyme Inhibitors or Receptor Modulators

The functional groups of this compound—the hydroxyl, methoxy (B1213986), and pyridine nitrogen—provide multiple points for chemical modification, allowing for the fine-tuning of a molecule's interaction with biological macromolecules.

Enzyme Inhibitors: Derivatives incorporating the methoxypyridine core have shown significant promise as enzyme inhibitors.

PI3K/mTOR Inhibitors: A series of sulfonamide methoxypyridine derivatives has been synthesized and identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). ijarsct.co.in These enzymes are crucial components of a signaling pathway that is often dysregulated in cancer, promoting cell growth and survival. By employing a scaffold hopping strategy, researchers developed compounds with potent enzymatic and antiproliferative activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). ijarsct.co.in

Carbonic Anhydrase (CA) Inhibitors: The pyridine-3-sulfonamide scaffold, which can be derived from a 3-aminopyridine precursor, is a key feature in a class of potent carbonic anhydrase inhibitors. zioc.ru Researchers have synthesized 4-substituted pyridine-3-sulfonamides that show significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms. Notably, high selectivity for the cancer-associated isoforms hCA IX and hCA XII over the ubiquitous off-target isoforms hCA I and hCA II has been achieved. zioc.ru This selectivity is crucial for developing targeted anticancer therapies.

Receptor Modulators: The pyridine ring is also a common feature in ligands for various receptors in the central nervous system.